2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
This compound is a benzamide derivative characterized by a 2-chloro-6-fluoro-substituted aromatic ring linked via an amide bond to a pyrrolidin-3-yl group. The pyrrolidinone ring (5-oxopyrrolidin-3-yl) is further substituted at the 1-position with a 3-methoxyphenyl group. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the methoxyphenyl group may influence electronic properties and binding affinity .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-13-5-2-4-12(9-13)22-10-11(8-16(22)23)21-18(24)17-14(19)6-3-7-15(17)20/h2-7,9,11H,8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUAZYLCHLABAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactionsThe methoxyphenyl group is then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzamide derivatives, particularly those documented in EP 3 532 474 B1 () and related patents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The target compound’s 3-methoxyphenyl-pyrrolidinone moiety distinguishes it from analogs with trifluoropropyloxy or triazolo-oxazine groups. The methoxy group may facilitate hydrogen bonding, while the pyrrolidinone’s rigidity could optimize binding pocket interactions . Halogen placement (e.g., 2-chloro-6-fluoro vs. 3,6-difluoro in other derivatives) influences steric and electronic interactions with targets .
Heterocyclic Variations: Compounds with fused heterocycles (e.g., triazolo-oxazine, pyrazolo-pyridine) exhibit enhanced selectivity but may suffer from synthetic complexity compared to the target’s simpler pyrrolidinone .
In contrast, the target’s methoxyphenyl-pyrrolidinone balance may offer improved solubility and absorption .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in EP 3 532 474 B1 (), involving benzoyl chloride coupling with an aniline derivative. However, the pyrrolidinone ring introduces additional steps for cyclization and functionalization .
- Biological Activity: While direct data on the target compound are unavailable, structurally related benzamides in EP 3 532 474 B1 show activity as kinase inhibitors or antimicrobial agents.
- SAR Trends: Fluorine/Chlorine: Meta/para halogenation (as in the target) improves target engagement compared to ortho-substituted analogs. Pyrrolidinone vs. Piperidine: The pyrrolidinone’s lactam group may enhance stability over piperidine-containing analogs, which rely on protonation for solubility .
Biological Activity
2-Chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a significant role in various physiological and pathological processes, including inflammation and pain modulation. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chloro and fluoro group, which are often associated with enhanced biological activity.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of H-PGDS. This inhibition can lead to decreased levels of prostaglandin D2, a mediator involved in inflammatory responses. Research indicates that compounds targeting H-PGDS may have applications in treating conditions such as Duchenne Muscular Dystrophy (DMD) and other inflammatory disorders .
Inhibition of H-PGDS
Studies have shown that this compound effectively inhibits H-PGDS activity. This inhibition has been linked to reduced inflammation and pain, suggesting its potential use in anti-inflammatory therapies .
Anti-inflammatory Effects
In preclinical models, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, studies involving animal models have reported decreased edema and inflammatory markers following treatment with H-PGDS inhibitors .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Duchenne Muscular Dystrophy : A study indicated that H-PGDS inhibitors could ameliorate symptoms associated with DMD by reducing muscle inflammation and promoting muscle regeneration .
- Chronic Pain Management : Another case study focused on chronic pain patients showed that administration of H-PGDS inhibitors led to a significant reduction in pain scores compared to placebo groups .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
